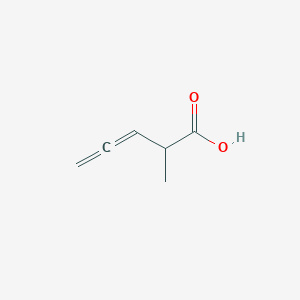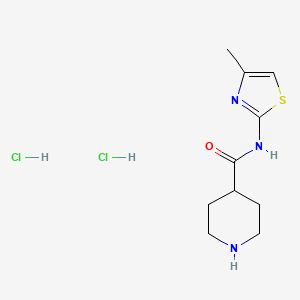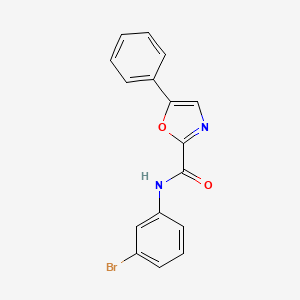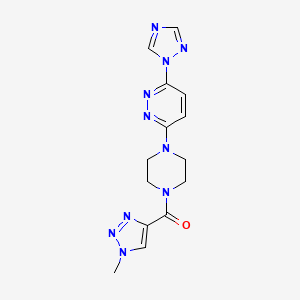
2-Methylpenta-3,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpenta-3,4-dienoic acid is a chemical compound with the CAS Number: 2378503-70-7 . It has a molecular weight of 112.13 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research on 2-Methylpenta-3,4-dienoic acid and its derivatives mainly revolves around chemical synthesis and characterization. For instance, R. C. Brown et al. (1991) described the synthesis of Dimethylbutatrienone, a compound related to 4-Methylpenta-2,3-dienoic acid, through pyrolysis of precursors derived from related compounds (Brown et al., 1991). Similarly, A. J. Bellamy and W. Crilly (1972) reinvestigated the stereochemical assignments for the transformation of 3-methylcar-4-en-2-one into derivatives of 3,3,7-trimethylocta-4,6-dienoic acid, which are closely related to 4-Methylpenta-1,3-diene (Bellamy & Crilly, 1972).
Phytotoxicity and Biocontrol Applications
Masi et al. (2014) identified a phytotoxic sesquiterpenoid penta-2,4-dienoic acid, named pyrenophoric acid, from Pyrenophora semeniperda, a fungal pathogen. This compound showed potential for biocontrol of cheatgrass and other annual bromes, indicating a potential application in agriculture (Masi et al., 2014).
Pharmaceutical and Medicinal Chemistry
In the field of medicinal chemistry, compounds related to this compound are synthesized and characterized for potential pharmaceutical applications. For example, I. R. Gol'ding et al. (1999) synthesized N-Substituted amides of 2-cyanopenta-2E,4-dienoic acid, demonstrating the versatility of these compounds in drug development (Gol'ding et al., 1999).
Organic Chemistry and Synthesis
In organic chemistry, the manipulation and transformation of compounds like this compound are explored. Gui-Ling Zhao et al. (2005) reported the DBU-catalyzed reactions of salicylic aldehydes with 3-methylpenta-3,4-dien-2-one, leading to the synthesis of functionalized 2H-1-benzopyrans (Zhao et al., 2005).
Gravitropism Inhibition in Plant Growth
The compound has been investigated for its effect on plant growth and development. For example, M. Shindo et al. (2020) discovered that (2Z,4E)-5-phenylpenta-2,4-dienoic acid is a selective inhibitor of root gravitropic bending in lettuce radicles, indicating its potential in plant growth regulation (Shindo et al., 2020).
Safety and Hazards
The safety information for 2-Methylpenta-3,4-dienoic acid includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .
Mecanismo De Acción
Target of Action
It is structurally similar to abscisic acid (aba), a phytohormone . ABA has been shown to interact with proteins relevant to diabetes mellitus, such as 11β-hydroxysteroid dehydrogenase (11β-HSD1), aldose reductase, glucokinase, glutamine-fructose-6-phosphate amidotransferase (GFAT), peroxisome proliferator-activated receptor-gamma (PPAR-gamma), and Sirtuin family of NAD (+)-dependent protein deacetylases 6 (SIRT6) .
Mode of Action
ABA binds within a large interior cavity of its receptor protein, switching structural motifs distinguishing ABA-free “open-lid” from ABA-bound “closed-lid” conformations .
Biochemical Pathways
Aba, a structurally similar compound, is known to play a key role in various physiological pathways for plant growth and development, and enables adaptation to abiotic stresses .
Pharmacokinetics
The molecular docking investigation of aba with 11-hsd1, gfat, ppar-gamma, and sirt6 revealed considerably low binding energy (δg from −81 to −73 Kcal/mol) and predicted inhibition constant (pKi from 601 to 521 µM) .
Result of Action
Aba, a structurally similar compound, has been shown to elicit potent anti-diabetic effects in mouse models .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylpenta-3,4-dienoic acid. For instance, ABA, a structurally similar compound, plays a key role in activating drought resistance responses in plants . Therefore, it is plausible that environmental stressors such as drought or salinity could influence the action of this compound.
Propiedades
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYVHVKQYJCJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxabicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2958960.png)



![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)

![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)
![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)




